alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)-
CAS No.: 126210-25-1
Cat. No.: VC0023986
Molecular Formula: C9H15N3O5
Molecular Weight: 245.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126210-25-1 |
|---|---|
| Molecular Formula | C9H15N3O5 |
| Molecular Weight | 245.23 g/mol |
| IUPAC Name | 5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol |
| Standard InChI | InChI=1S/C9H15N3O5/c1-8(2)16-7-6(14)5(3-11-12-10)15-9(7,4-13)17-8/h5-7,13-14H,3-4H2,1-2H3 |
| Standard InChI Key | ONUPUTISMDMKFY-UHFFFAOYSA-N |
| Isomeric SMILES | CC1(OC2C([C@@H](O[C@]2(O1)CO)CN=[N+]=[N-])O)C |
| SMILES | CC1(OC2C(C(OC2(O1)CO)CN=[N+]=[N-])O)C |
| Canonical SMILES | CC1(OC2C(C(OC2(O1)CO)CN=[N+]=[N-])O)C |
Introduction
Chemical Identity and Structure
Alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- represents a modified carbohydrate derivative with several defining structural characteristics. This section explores the compound's fundamental identity and structural features.
Basic Identification
The compound is characterized by specific chemical identifiers that distinguish it within chemical databases and literature. These identifiers allow for precise tracking and referencing of the compound in research.
Table 1: Chemical Identification Parameters
The compound is registered under CAS number 126210-25-1, which serves as its unique identifier in chemical databases . Its molecular formula C₉H₁₅N₃O₅ indicates a composition of 9 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms . The molecular weight of 245.23 g/mol is consistently reported across multiple sources .
Alternative Nomenclature
The compound is known by several synonyms in scientific literature, reflecting different naming conventions and structural emphasis.
Table 2: Synonyms and Alternative Names
These alternative names emphasize different structural aspects of the molecule. The term "isopropylidene" is chemically equivalent to "1-methylethylidene" and is frequently used interchangeably in organic chemistry nomenclature .
Structural Features
The compound belongs to the family of modified L-sorbose derivatives. Its structure is characterized by several key features:
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A furanose ring system (five-membered ring containing four carbon atoms and one oxygen atom)
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An azido functional group (-N₃) at the 6-position
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A methylethylidene (isopropylidene) protecting group at the 2,3-positions
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Specific stereochemistry reflected in the alpha-L configuration
The azido group introduces unique reactivity, making it useful in various chemical synthesis applications, while the methylethylidene group serves as a protective feature, stabilizing the molecule during reactions and facilitating selective modifications .
Physical and Chemical Properties
| Storage Condition | Stability Period | Reference |
|---|---|---|
| Powder at -20°C | 3 years | |
| Powder at 4°C | 2 years | |
| In solvent at -80°C | 6 months | |
| In solvent at -20°C | 1 month | |
| Shipping condition | Ambient temperature |
The compound exhibits good stability when stored properly. As a powder, it remains stable for up to 3 years at -20°C and 2 years at 4°C . When in solution, stability decreases significantly, with recommendations for storage at -80°C for no more than 6 months or at -20°C for no more than 1 month . The compound is stable enough to be shipped at ambient temperature without degradation .
Synthesis and Characterization
Synthetic Routes
The synthesis of Alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- typically involves multiple steps starting from L-sorbose or related carbohydrates.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is commonly used to confirm the structure and assess chemical purity, with one source indicating a minimum purity standard of 98% . Infrared (IR) spectroscopy is valuable for confirming the presence of the characteristic azido group, which typically shows a strong absorption band around 2100 cm⁻¹ .
Mass spectrometry techniques provide molecular weight confirmation and fragmentation pattern analysis, while chromatographic methods such as HPLC, GC-MS, and LC-MS are employed for purity determination, quantitative analysis, and structural confirmation .
Biological and Chemical Applications
Research Applications
Alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- serves valuable roles in various research contexts.
The compound is available in various package sizes ranging from 500mg to 5g, with pricing that reflects its specialized nature and the complexity of its synthesis . The relatively high price points suggest a compound that requires sophisticated synthetic approaches and has specialized research applications.
Current Research and Future Directions
Research Trends
Current research involving Alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- appears to focus on several key areas:
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Synthetic methodology development for more efficient preparation of the compound and related derivatives
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Exploration of the compound's utility in click chemistry applications, leveraging the reactivity of the azido group
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Investigation of potential biological activities, particularly in antitumor and antiviral contexts
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Application as a building block for more complex carbohydrate-based structures
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